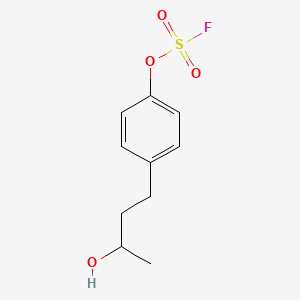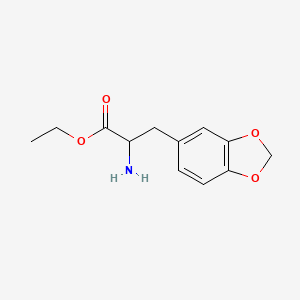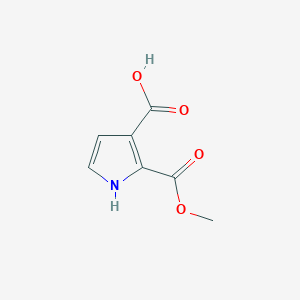
2-(methoxycarbonyl)-1H-pyrrole-3-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methoxycarbonyl)-1H-pyrrole-3-carboxylic acid is an organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of a methoxycarbonyl group and a carboxylic acid group attached to the pyrrole ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methoxycarbonyl)-1H-pyrrole-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of suitable precursors under acidic or basic conditions. For example, the reaction of an appropriate β-keto ester with ammonia or an amine can lead to the formation of the pyrrole ring. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of 2-(methoxycarbonyl)-1H-pyrrole-3-carboxylic acid may involve more scalable and efficient methods. One such method could be the catalytic cyclization of suitable precursors using metal catalysts. This approach can offer higher yields and better control over reaction conditions, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methoxycarbonyl)-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrrole-2,3-dicarboxylic acid, while reduction can yield pyrrole-3-carboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Methoxycarbonyl)-1H-pyrrole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(methoxycarbonyl)-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrole-2-carboxylic acid: Similar structure but lacks the methoxycarbonyl group.
Pyrrole-3-carboxylic acid: Similar structure but lacks the methoxycarbonyl group.
2-(Methoxycarbonyl)pyrrole: Similar structure but lacks the carboxylic acid group.
Uniqueness
2-(Methoxycarbonyl)-1H-pyrrole-3-carboxylic acid is unique due to the presence of both the methoxycarbonyl and carboxylic acid groups on the pyrrole ring. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds.
Eigenschaften
Molekularformel |
C7H7NO4 |
|---|---|
Molekulargewicht |
169.13 g/mol |
IUPAC-Name |
2-methoxycarbonyl-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C7H7NO4/c1-12-7(11)5-4(6(9)10)2-3-8-5/h2-3,8H,1H3,(H,9,10) |
InChI-Schlüssel |
ISNPXPHPMZIMBP-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=CN1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(2,6-Dioxo-3-piperidyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B13569266.png)
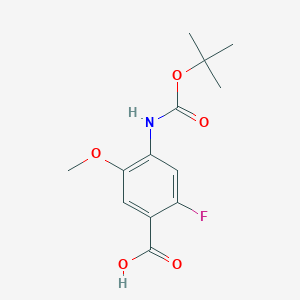



![[1-(2H-1,2,3-triazol-2-yl)cyclopropyl]methanaminehydrochloride](/img/structure/B13569299.png)
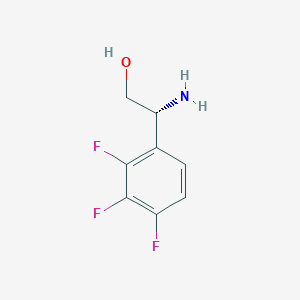
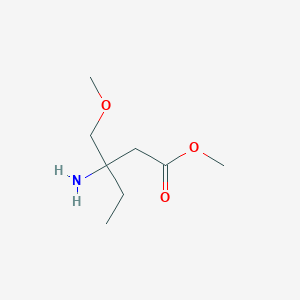

![3-(4-Hydroxy-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13569317.png)

